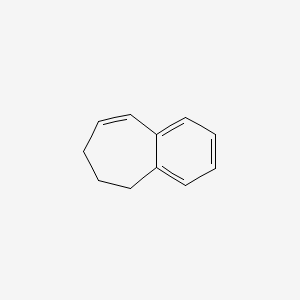

6,7-Dihydro-5H-benzocycloheptene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

8,9-dihydro-7H-benzo[7]annulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-2-6-10-8-4-5-9-11(10)7-3-1/h2,4-6,8-9H,1,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRRHWQMEXXDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342470 | |

| Record name | 6,7-Dihydro-5H-benzocycloheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7125-62-4 | |

| Record name | 6,7-Dihydro-5H-benzocycloheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6,7 Dihydro 5h Benzocycloheptene and Its Functionalized Derivatives

Classical and Modern Approaches to the Core Benzocycloheptene (B12447271) Scaffold

The construction of the 6,7-dihydro-5H-benzocycloheptene core can be achieved through a variety of synthetic strategies, each with its own advantages and limitations. These methods range from well-established reactions like the Friedel-Crafts acylation and alkylation to more contemporary transition-metal-catalyzed cross-coupling reactions.

Friedel-Crafts Reaction-Based Synthesis

The Friedel-Crafts reaction and its intramolecular variants are powerful tools for the formation of the benzocycloheptene ring system. researchgate.net These reactions typically involve the cyclization of a suitably substituted aromatic precursor onto the benzene (B151609) ring under acidic conditions.

A common approach involves the intramolecular acylation of a phenyl-substituted carboxylic acid or its corresponding acyl chloride. For instance, 5-phenylvaleric acid or 4-benzoylbutyric acid can be cyclized in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or a Lewis acid such as aluminum chloride (AlCl₃) to afford the corresponding benzocycloheptenone. Subsequent reduction of the ketone functionality yields the desired this compound scaffold.

More recently, cascade reactions incorporating Friedel-Crafts cyclization have been developed. For example, a Prins/Friedel-Crafts cyclization has been reported for the synthesis of 5-aryltetrahydro-5H-benzo sioc-journal.cnannulen-7-ols. nih.govlibretexts.org This method involves the treatment of 3-(2-vinylphenyl)propanals with a Lewis acid like boron trifluoride etherate (BF₃·Et₂O), which initiates an intramolecular Prins reaction to form a benzylic carbenium ion. This intermediate is then trapped by an electron-rich aromatic compound via an intermolecular Friedel-Crafts alkylation, constructing the seven-membered ring in a single, efficient step. nih.govlibretexts.org

| Starting Material | Reagents and Conditions | Product | Reference |

| 5-Phenylvaleric acid | Polyphosphoric acid (PPA), heat | 6,7-Dihydro-5H-benzocyclohepten-5-one | researchgate.net |

| 4-Benzoylbutyric acid | AlCl₃, then reduction | This compound | researchgate.net |

| 3-(2-Vinylphenyl)propanal | BF₃·Et₂O, arene | 5-Aryl-tetrahydro-5H-benzo sioc-journal.cnannulen-7-ol | nih.govlibretexts.org |

Ring Expansion Strategies for Construction of the Seven-Membered Ring

Ring expansion reactions provide an alternative and often elegant route to the seven-membered ring of the benzocycloheptene system. These strategies typically involve the rearrangement of a smaller, more readily accessible ring system.

One such strategy involves the acid-catalyzed ring-opening of a cyclopropanated 7-oxabenzonorbornadiene derivative. In a specific example, the reaction of a bridgehead tert-butylated cyclopropanated 7-oxabenzonorbornadiene with methanol (B129727) in the presence of catalytic para-toluenesulfonic acid led to the formation of (5R,6R)-rel-9-tert-Butyl-trans-5,6-dimethoxy-6,7-dihydro-5H-benzocycloheptene. arkat-usa.org This transformation proceeds through the opening of the strained cyclopropane (B1198618) and oxabicycle rings, followed by rearrangement to form the more stable seven-membered ring. arkat-usa.org

| Starting Material | Reagents and Conditions | Product | Reference |

| tert-Butylated cyclopropanated 7-oxabenzonorbornadiene | Methanol, p-toluenesulfonic acid | (5R,6R)-rel-9-tert-Butyl-trans-5,6-dimethoxy-6,7-dihydro-5H-benzocycloheptene | arkat-usa.org |

Cycloaddition Reactions in Scaffold Formation

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful strategy for the construction of cyclic systems with high stereocontrol. chemeo.com While direct intermolecular [4+2] cycloadditions to form the this compound scaffold are less common, intramolecular variants have proven to be highly effective for the synthesis of related fused-ring systems. mdpi.com

The general principle of an intramolecular Diels-Alder reaction involves a molecule containing both a diene and a dienophile, which upon heating or in the presence of a catalyst, undergo an intramolecular cycloaddition to form a bicyclic or polycyclic product. researchgate.net For the synthesis of the benzocycloheptene system, a hypothetical precursor could involve a benzene ring tethered to a diene and a dienophile in such a way that their intramolecular [4+2] cycloaddition would form the seven-membered ring.

While specific examples for the parent this compound are not prevalent in the literature, the intramolecular Diels-Alder reaction of π-deficient N-heteroaromatics has been successfully used to construct a variety of fused systems, demonstrating the potential of this strategy. mdpi.com For instance, 3-(alkynyl-X)-substituted 4-pyridazinecarbonitriles undergo thermally induced intramolecular Diels-Alder reactions to afford fused benzonitriles. mdpi.com This highlights the principle of using an intramolecular cycloaddition to build a benzene-fused ring system.

| Reaction Type | Key Features | Potential Application | Reference |

| Intramolecular [4+2] Cycloaddition | A tethered diene and dienophile react to form a bicyclic system. | Synthesis of the this compound scaffold from a suitably substituted acyclic precursor. | chemeo.commdpi.com |

Intermolecular and Intramolecular Coupling Reactions for Benzocycloheptene Assembly

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the construction of the benzocycloheptene scaffold is no exception. These methods offer high efficiency and functional group tolerance.

One powerful approach is the Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org A strategy for synthesizing the benzocycloheptene ring could involve an intramolecular Sonogashira coupling of a precursor containing both an aryl halide and a terminal alkyne. Alternatively, an intermolecular Sonogashira coupling can be used to introduce a side chain that can subsequently undergo cyclization. For instance, the coupling of an aryl iodide with a terminal alkyne can be followed by a cyclization step to form the seven-membered ring. rsc.org

Palladium-catalyzed reactions are particularly prominent in this area. For example, the synthesis of a substituted this compound derivative has been achieved through a palladium-catalyzed reaction involving the displacement of a bromine atom with a phenylzinc chloride. nih.gov Furthermore, intramolecular Heck reactions, where a pendant alkene is coupled with an aryl halide, provide another viable route to the benzocycloheptene core. princeton.edu

| Reaction Type | Catalyst/Reagents | Key Transformation | Reference |

| Sonogashira Coupling | Palladium catalyst, Copper(I) cocatalyst | Formation of a C(sp²)-C(sp) bond, which can be followed by cyclization. | libretexts.orgrsc.org |

| Palladium-Catalyzed Cross-Coupling | Palladium complex, Organozinc reagent | Displacement of a halide with an aryl group. | nih.gov |

| Intramolecular Heck Reaction | Palladium catalyst | Cyclization of an aryl halide with a tethered alkene. | princeton.edu |

Chemoselective and Regioselective Functionalization of the Benzocycloheptene System

Once the this compound scaffold is constructed, its further functionalization is crucial for the synthesis of diverse derivatives with specific properties. Chemoselective and regioselective reactions allow for the introduction of various functional groups at specific positions on the benzocycloheptene ring system.

Halogenation and Subsequent Functional Group Interconversion at Specific Positions

Halogenation of the this compound system provides a versatile entry point for a wide range of functional group interconversions. The position of halogenation can often be controlled by the reaction conditions and the existing substituents on the ring.

A notable example is the bromination of 6,7-dihydro-9-(4-methoxyphenyl)-5H-benzocycloheptene at the 8-position. nih.gov This halogenated intermediate can then undergo further transformations. For instance, the bromine atom can be displaced by a phenyl group using phenylzinc chloride in a palladium-catalyzed cross-coupling reaction. nih.gov

The resulting halo-substituted benzocycloheptenes are valuable precursors for a variety of other functional group interconversions, including:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce nitrogen-containing functional groups.

Grignard Reagent Formation: Reaction with magnesium to form an organomagnesium halide, which can then react with various electrophiles.

Lithium-Halogen Exchange: Treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium (B1211817), to generate an aryllithium species that can be trapped with electrophiles.

Cyanation: Reaction with a cyanide source, such as copper(I) cyanide, to introduce a nitrile group.

These subsequent transformations allow for the synthesis of a vast array of functionalized this compound derivatives with tailored electronic and steric properties.

| Reaction | Reagents | Product Type | Reference |

| Bromination | Bromine | Bromo-6,7-dihydro-5H-benzocycloheptene | nih.gov |

| Palladium-Catalyzed Cross-Coupling | Phenylzinc chloride, Palladium catalyst | Phenyl-substituted this compound | nih.gov |

| Lithium-Halogen Exchange | Organolithium reagent | Lithiated this compound |

Introduction of Carbonyl and Carboxaldehyde Moieties

The introduction of carbonyl and carboxaldehyde groups into the this compound scaffold is a key transformation for the synthesis of various intermediates. One reported method involves the Vilsmeier-Haack reaction, which can selectively introduce a formyl group onto a pyrrolopyrimidine-fused benzocycloheptene derivative. mdpi.com This reaction typically results in a mixture of isomers, from which the desired aldehyde can be separated. mdpi.com

Another approach involves the carboxylation of a lithiated derivative. For instance, treatment of a 9-iodo-8-phenyl-6,7-dihydro-5H-benzocycloheptene with tert-butyllithium followed by quenching with carbon dioxide gas has been shown to yield the corresponding 8-phenyl-6,7-dihydro-5H-benzocycloheptene-9-carboxylic acid. rsc.org

| Starting Material | Reagents | Product | Yield |

| 4,6-dichloropyrimidin-5-amine derivative | Vilsmeier-Haak Reagents | 2-formylpyrrole derivative | 41% |

| 9-iodo-8-phenyl-6,7-dihydro-5H-benzocycloheptene | 1. t-BuLi 2. CO2 | 8-phenyl-6,7-dihydro-5H-benzocycloheptene-9-carboxylic acid | 67% |

Amination and Derivatization of Amino-Substituted Benzocycloheptenes

Amino-substituted benzocycloheptenes are valuable precursors for various functionalized derivatives. The synthesis of these compounds can be achieved through several methods. One example is the preparation of N-prop-2-enyl-8,9-dihydro-7H-benzo mdpi.comannulen-7-amine. uni.lu

Further derivatization of the amino group allows for the introduction of a wide range of functionalities. For example, the synthesis of 6,7-dihydro-8-phenyl-9-[4-[2-(dimethylamino)ethoxy] phenyl]-5H-benzocycloheptene, a nonisomerizable analogue of tamoxifen (B1202), has been reported. nih.gov This synthesis highlights the importance of amino-substituted benzocycloheptenes in medicinal chemistry.

Alkylation and Arylation Strategies for Substituent Incorporation

The incorporation of alkyl and aryl substituents onto the this compound core is crucial for modifying its properties. One strategy involves the reaction of organometallic reagents with halogenated benzocycloheptenes. For instance, the displacement of a bromine atom at the 8-position of a 6,7-dihydro-9-(4-methoxyphenyl)-5H-benzocycloheptene derivative with phenylzinc chloride, catalyzed by a palladium complex, introduces an 8-phenyl substituent. nih.gov

Alternatively, α-phenylation of benzosuberone can be achieved using tricarbonyl(η6-fluorobenzene)chromium(0), followed by reaction with an appropriate aryllithium reagent to introduce a 9-aryl group. nih.gov Carbomagnesiation of a cycloheptyne intermediate, followed by a palladium-catalyzed cross-coupling reaction, has also been employed to synthesize 9-(4-methoxyphenyl)-8-phenyl-6,7-dihydro-5H-benzocycloheptene. rsc.org

| Starting Material | Reagents | Product | Yield |

| 8-bromo-6,7-dihydro-9-(4-methoxyphenyl)-5H-benzocycloheptene | Phenylzinc chloride, Pd complex | 6,7-dihydro-8-phenyl-9-(4-methoxyphenyl)-5H-benzocycloheptene | - |

| Benzosuberone | 1. Tricarbonyl(η6-fluorobenzene)chromium(0) 2. Aryllithium reagent | 9-Aryl-8-phenyl-6,7-dihydro-5H-benzocycloheptene | - |

| Cycloheptyne intermediate | 1. Phenylmagnesium bromide 2. 4-Iodoanisole, Pd catalyst | 9-(4-methoxyphenyl)-8-phenyl-6,7-dihydro-5H-benzocycloheptene | 39% |

Stereoselective and Enantioselective Synthesis of this compound Analogues

The development of stereoselective and enantioselective methods for the synthesis of this compound analogues is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer.

Chiral Auxiliary-Based Approaches for Stereocontrol

Chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com These are stereogenic groups that are temporarily incorporated into the substrate to direct the formation of a specific stereoisomer. wikipedia.org After the desired transformation, the auxiliary can be removed and often recycled. wikipedia.org

Commonly used chiral auxiliaries include oxazolidinones and camphorsultam. wikipedia.org For instance, Evans' oxazolidinone auxiliaries are widely employed in stereoselective aldol (B89426) reactions, which can establish two contiguous stereocenters simultaneously. wikipedia.orgbath.ac.uk Pseudoephedrine and pseudoephenamine are other effective chiral auxiliaries, particularly in asymmetric alkylation reactions. nih.gov The choice of auxiliary can significantly influence the diastereoselectivity of a reaction. wikipedia.org

| Chiral Auxiliary | Type of Reaction | Key Features |

| Evans' Oxazolidinones | Aldol Reactions | Establishes two contiguous stereocenters. wikipedia.orgbath.ac.uk |

| Camphorsultam | Michael Additions, Aldol Reactions | Can provide high diastereoselectivity. wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Alkylation Reactions | Effective for creating quaternary carbon centers. nih.gov |

Biocatalytic Synthesis of Optically Pure Intermediates

Biocatalysis offers an environmentally friendly and highly selective approach to the synthesis of optically pure compounds. nih.gov Enzymes can catalyze reactions with high enantioselectivity, providing access to chiral building blocks that are difficult to obtain through traditional chemical methods. nih.gov

For example, the berberine (B55584) bridge enzyme (BBE) has been used for the enantioselective oxidative C-C bond formation in the synthesis of (S)-scoulerine and other berbine (B1217896) and benzylisoquinoline alkaloids. nih.gov This chemoenzymatic approach demonstrates the potential of biocatalysis in the asymmetric synthesis of complex molecules containing fused ring systems that can be analogous to functionalized benzocycloheptenes. nih.gov

Resolution Techniques for Enantiomer Separation

When a reaction produces a racemic mixture, resolution techniques are required to separate the enantiomers. mdpi.com

Crystallization is a common method for resolving enantiomers on an industrial scale. researchgate.net This can be achieved through:

Preferential crystallization: Where each enantiomer crystallizes separately from a supersaturated solution. researchgate.net

Diastereomeric crystallization: A chiral resolving agent is added to form diastereomeric salts, which have different solubilities and can be separated by crystallization. mdpi.comresearchgate.net

Chromatographic methods are widely used for enantiomer separation due to their high efficiency and resolution. numberanalytics.comnih.gov

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using a chiral stationary phase (CSP) can effectively separate enantiomers. numberanalytics.comkhanacademy.org The CSP selectively interacts with one enantiomer more strongly than the other, leading to their separation. khanacademy.org

Diastereoselective Control in Addition Reactions

The strategic introduction of new stereocenters on the seven-membered ring of this compound is a critical aspect in the synthesis of complex, biologically active molecules. Diastereoselective control in addition reactions to the carbocyclic framework, particularly to prochiral centers such as ketones or double bonds, is paramount for accessing specific stereoisomers. The conformational flexibility of the seven-membered ring presents unique challenges and opportunities for stereocontrol, often governed by subtle steric and electronic effects. Research in this area has explored various methodologies, including substrate-controlled and reagent-controlled additions, to achieve high levels of diastereoselectivity.

A notable strategy involves the diastereoselective functionalization of ketone derivatives of the benzocycloheptene scaffold. For instance, the reduction of a carbonyl group at the C5 position can lead to the formation of two diastereomeric alcohols. The stereochemical outcome of such reductions is highly dependent on the nature of the reducing agent and the steric environment around the carbonyl group. Bulky reducing agents will preferentially attack from the less hindered face of the molecule, leading to the formation of one diastereomer in excess.

Epoxidation of double bonds within the seven-membered ring is another key transformation where diastereoselectivity is crucial. The facial selectivity of the epoxidation is often directed by the existing stereochemistry of the molecule. For example, in complex systems, a pre-existing stereocenter can direct the attacking epoxidizing agent to one face of the double bond over the other. A study on the epoxidation of chlorotonil A, a natural product containing a benzocycloheptene moiety, demonstrated regioselective and diastereoselective epoxidation at the C9-C10 position using meta-chloroperoxybenzoic acid (mCPBA). nih.gov The steric hindrance from an axial methyl group at C8 directed the epoxidation to the re face, resulting in a diastereomeric ratio of 1:2. nih.gov

Furthermore, the carbomagnesiation of strained cycloalkynes derived from this compound precursors offers a pathway to multi-substituted derivatives with controlled stereochemistry. The addition of a Grignard reagent across the strained triple bond, followed by quenching with an electrophile, can proceed with high diastereoselectivity. In one such synthesis, the reaction of an 8-(4-tolylsulfinyl)-6,7-dihydro-5H-benzocyclohepten-9-yl triflate with phenylmagnesium bromide, followed by treatment with iodine, resulted in the formation of a highly substituted benzocycloheptene derivative. rsc.org The stereochemistry of the final product is dictated by the initial diastereoselective addition of the Grignard reagent.

Enzymatic transformations have also been employed to achieve high levels of diastereoselectivity in the functionalization of this compound. The use of dioxygenase enzymes can lead to the formation of chiral diols with excellent enantiomeric and diastereomeric purity. For example, bacterial strains expressing naphthalene (B1677914) or biphenyl (B1667301) dioxygenase were found to oxidize this compound to (-)-(1R,2S)-cis-dihydroxybenzocycloheptane with greater than 98% enantiomeric excess. nih.gov In contrast, toluene (B28343) dioxygenase catalyzed a stereospecific benzylic monooxygenation to yield (+)-(5R)-hydroxybenzocyclohept-1-ene. nih.gov These enzymatic methods provide access to valuable chiral building blocks that would be difficult to obtain through traditional chemical synthesis.

The following table summarizes selected examples of diastereoselective addition reactions on this compound and its derivatives:

| Precursor | Reagent(s) | Reaction Type | Major Product(s) | Diastereomeric Ratio/Excess | Ref. |

| Chlorotonil A | mCPBA | Epoxidation | 9,10-epoxychlorotonil diastereomers | 1:2 | nih.gov |

| 8-(4-tolylsulfinyl)-6,7-dihydro-5H-benzocyclohepten-9-yl triflate | 1. PhMgBr; 2. I₂ | Carbomagnesiation/Iodination | 9-iodo-8-phenyl-6,7-dihydro-5H-benzocycloheptene | Not specified | rsc.org |

| This compound | Pseudomonas sp. strain 9816/11 (Naphthalene dioxygenase) | Dihydroxylation | (-)-(1R,2S)-cis-dihydroxybenzocycloheptane | >98% ee | nih.gov |

| This compound | Pseudomonas putida F39/D (Toluene dioxygenase) | Monooxygenation | (+)-(5R)-hydroxybenzocyclohept-1-ene | >98% ee | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 6,7 Dihydro 5h Benzocycloheptene Transformations

Oxidation Pathways and Product Characterization

The oxidation of 6,7-dihydro-5H-benzocycloheptene can be achieved through both chemoenzymatic and chemical methods, each leading to distinct product profiles.

Chemoenzymatic Oxidation using Dioxygenases

Bacterial dioxygenase enzymes are capable of oxidizing this compound, with the specific enzyme utilized dictating the primary reaction type and the stereochemistry of the products. nih.govasm.org These multicomponent enzyme systems play a crucial role in the environmental breakdown of aromatic compounds by introducing molecular oxygen. asm.org

Bacterial strains expressing naphthalene (B1677914) dioxygenase (NDO), such as Pseudomonas sp. strain 9816/11, primarily catalyze the dioxygenation of this compound. nih.govasm.org This reaction results in the formation of (-)-(1R,2S)-cis-dihydroxybenzocycloheptane as the major product, with an enantiomeric excess of over 98% and a yield of approximately 50%. nih.govasm.org The stereochemical outcome of this transformation is consistent with the known activity of NDO on other benzocycloalkene substrates. nih.govasm.org

Similar to naphthalene dioxygenase, biphenyl (B1667301) dioxygenase (BPO) from strains like Sphingomonas yanoikuyae B8/36 also predominantly facilitates the dioxygenation of this compound. nih.govasm.org This enzymatic oxidation yields (-)-(1R,2S)-cis-dihydroxybenzocycloheptane with a high enantiomeric excess (>98%) and a substantial yield of 90%. nih.govasm.org

In contrast to NDO and BPO, toluene (B28343) dioxygenase (TDO) expressed in Pseudomonas putida F39/D catalyzes a different primary reaction with this compound. nih.govasm.org The major transformation is an R-stereospecific benzylic monooxygenation, producing (+)-(5R)-hydroxybenzocyclohept-1-ene with an enantiomeric excess greater than 98% and a 90% yield. nih.govasm.org A minor product of this reaction is the "opposite" diol, (+)-(1S,2R)-cis-dihydroxybenzocycloheptane, formed in 10% yield with over 98% enantiomeric excess. nih.govasm.org

Table 1: Chemoenzymatic Oxidation Products of this compound

| Enzyme | Major Reaction Type | Major Product | Enantiomeric Excess (ee) | Yield | Minor Product | Enantiomeric Excess (ee) | Yield |

| Naphthalene Dioxygenase (NDO) | Dioxygenation | (-)-(1R,2S)-cis-dihydroxybenzocycloheptane | >98% | 50% | Not Reported | Not Reported | Not Reported |

| Biphenyl Dioxygenase (BPO) | Dioxygenation | (-)-(1R,2S)-cis-dihydroxybenzocycloheptane | >98% | 90% | Not Reported | Not Reported | Not Reported |

| Toluene Dioxygenase (TDO) | Monooxygenation | (+)-(5R)-hydroxybenzocyclohept-1-ene | >98% | 90% | (+)-(1S,2R)-cis-dihydroxybenzocycloheptane | >98% | 10% |

Chemical Oxidation Reactions and their Product Profiles

Chemical oxidation of this compound has also been investigated. For instance, oxidation using selenium dioxide has been reported, although detailed product profiles from this specific reaction are not extensively documented in the provided context. rsc.org

Photochemical Rearrangements and Cycloadditions

The photochemical reactivity of this compound derivatives has been explored, particularly in the context of [3+2] cycloadditions. A study focused on a second generation of these molecules demonstrated their ability to convert photochemical energy into ring strain. nih.gov This facilitates cycloaddition reactions with azides, forming triazoline products which can be subsequently converted to more stable triazoles. nih.gov The introduction of a carbonyl group polarized the alkene, improving the regioselectivity of the cycloaddition. nih.gov While direct excitation was initially explored, the reaction was found to proceed through a triplet state. nih.gov The incorporation of a bromine atom onto the alkene moiety successfully accelerated the necessary singlet-to-triplet intersystem crossing via the heavy atom effect. nih.gov

Photochemical Vinylcyclopropane (B126155) Rearrangement to Benzocycloheptene (B12447271) Derivatives

A novel photochemical rearrangement has been reported that yields this compound derivatives from 1-substituted 1-(2,2-diphenylvinyl)cyclopropanes. When these cyclopropane (B1198618) derivatives, bearing electron-accepting groups such as acetoxyimino or methoxycarbonyl at the C1 position, are subjected to triplet-sensitized irradiation, they undergo a unique ring expansion to form benzocycloheptenes. This reaction represents a departure from the more common photochemical vinylcyclopropane-to-cyclopentene rearrangement, which can sometimes compete with this process.

The proposed mechanism for this transformation involves an intramolecular single electron transfer (SET) from the vinyl moiety to the electron-accepting group. The efficiency of the benzocycloheptene formation is enhanced when the 2,2-diphenylvinyl group is replaced by a 2,2-bis(p-methoxyphenyl)vinyl group, which also suppresses the competing cyclopentene (B43876) formation. Further studies have shown that substitution at the C2 position of the cyclopropane ring can also favor the formation of benzocycloheptene derivatives. For instance, a methyl group at C2 stabilizes the dipolar intermediate, promoting the ring-opening pathway that leads to the seven-membered ring over the biradical pathway that results in cyclopentenes. This photochemical vinylcyclopropane rearrangement is a significant development, as it provides a novel synthetic route to benzocycloheptene derivatives.

Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC) with Transient Intermediates

The concept of utilizing transient, high-energy intermediates is a powerful strategy in chemical synthesis. In the context of this compound (also referred to as BC7), photochemical energy can be harnessed to induce ring strain, thereby facilitating strain-promoted azide-alkyne cycloadditions (SPAAC). Specifically, the cis-isomer of BC7 can be converted to its highly reactive, transient trans-isomer upon irradiation. This strained trans-cycloalkene exhibits significantly enhanced reactivity towards azides compared to its unstrained cis-counterpart.

This process enables the rapid cycloaddition of alkyl azides to the transient trans-isomer of BC7, leading to the formation of nonaromatic triazolines. This light-triggered approach offers spatial and temporal control over the cycloaddition reaction. The development of second-generation BC7 molecules has aimed to address challenges such as the stability of the triazoline products and the regioselectivity of the cycloaddition.

Light-Mediated [3+2]-Cycloadditions

Expanding on the principles of generating transiently strained intermediates, light-mediated [3+2]-cycloadditions of this compound derivatives with azides have been developed. These reactions provide a catalyst-free method for forming triazoline products under visible light irradiation. A key challenge in early studies was the low regioselectivity of the cycloaddition.

To address this, the alkene component of the BC7 scaffold was polarized by introducing a carbonyl group. This modification dramatically improved the regioselectivity of the [3+2]-cycloaddition and red-shifted the absorbance of the cycloalkene into the visible region. While direct excitation was initially explored, experimental evidence suggested that the cycloaddition proceeds through a triplet manifold. To enhance the efficiency of intersystem crossing from the singlet to the triplet state, a bromine atom was attached directly to the alkene moiety, leveraging the heavy atom effect. This strategy successfully facilitated the desired [3+2]-cycloaddition. Further research has focused on substitutions that increase water solubility and provide handles for bioconjugation applications.

The table below summarizes the outcomes of direct photocycloaddition of a functionalized benzocycloheptene with various azides.

| Entry | Azide | Solvent | Yield (%) |

| 1 | Benzyl azide | DMSO/H₂O (2:3) | 96 |

| 2 | p-Fluorobenzyl azide | DMSO/H₂O (2:3) | 95 |

| 3 | 2-Azidoethanol | DMSO/H₂O (2:3) | 93 |

Data is illustrative and based on reported high yields for similar systems.

Reactions with Dienophiles and Other Cycloaddition Partners

The reactivity of the olefinic bond in this compound suggests its potential to participate in cycloaddition reactions with dienophiles, such as in the Diels-Alder reaction. However, specific studies detailing the reactions of this compound with common dienophiles like maleic anhydride (B1165640) or other activated alkenes are not extensively reported in the literature. The conjugated system within the benzene (B151609) ring is generally unreactive as a diene in typical Diels-Alder reactions. The isolated double bond in the seven-membered ring would be expected to act as a dienophile. The feasibility and outcomes of such reactions would depend on the electronic nature of the dienophile and the reaction conditions.

Addition Reactions Across the Olefinic Bond

The double bond in this compound is susceptible to various addition reactions, a common feature of alkenes. The following sections detail specific examples of such transformations.

Regioselective Hydrodifluoroalkylation

The introduction of fluorine-containing functional groups is of significant interest in medicinal chemistry. The regioselective hydrodifluoroalkylation of alkenes represents a direct method for synthesizing difluoromethylated compounds. While much of the existing research focuses on anti-Markovnikov addition via radical processes, recent studies have explored Markovnikov hydrodifluoroalkylation.

In this context, while a study dedicated solely to this compound is not available, a general method for the Markovnikov hydrodifluoroalkylation of mono-, di-, and trisubstituted alkenes using difluoroenoxysilanes catalyzed by Mg(ClO₄)₂·6H₂O has been developed. This acid-catalyzed process proceeds through a carbocation intermediate, ensuring Markovnikov regioselectivity. Given that this compound is a trisubstituted alkene, it is expected to undergo this reaction to afford the corresponding branched adduct. The reaction would likely proceed with high regioselectivity, placing the difluoroalkyl group at the more substituted carbon of the former double bond.

The table below presents the results for the hydrodifluoroalkylation of various alkenes, including a cyclic alkene structurally similar to this compound, demonstrating the general applicability of the method.

| Alkene | Product | Yield (%) |

| 1-Octene | 2,2-Difluoro-4-decanone | 83 |

| Indene | 2-(2,2-Difluoroacetyl)indane | 75 |

| Dihydronaphthalene | 2-(2,2-Difluoroacetyl)tetralin | 68 |

This data is based on a general study of alkene hydrodifluoroalkylation and is presented to illustrate the potential reactivity of this compound.

Fluoroalkoxylation: Stereochemical Aspects and Substituent Effects

Fluoroalkoxylation, the addition of a fluorine atom and an alkoxy group across a double bond, is a valuable transformation for the synthesis of fluorinated organic molecules. However, there is a lack of specific research in the scientific literature detailing the fluoroalkoxylation of this compound.

General principles of electrophilic addition to alkenes suggest that such a reaction, if achieved, would be influenced by the stereoelectronic properties of the alkene and the reagents used. The stereochemical outcome (syn- or anti-addition) and the regioselectivity would depend on the specific fluorinating and alkoxylating agents and the reaction mechanism (e.g., via a halonium ion intermediate or a concerted process). Substituents on the benzocycloheptene ring could also be expected to influence the reaction's rate and selectivity through steric and electronic effects. Further research is required to explore the potential and intricacies of the fluoroalkoxylation of this particular compound.

Other Significant Transformations

The reactivity of this compound is not limited to a single type of transformation. Researchers have successfully employed this scaffold in a range of reactions, demonstrating its utility in accessing a diverse array of chemical structures. These transformations often leverage the unique combination of the aromatic ring and the seven-membered cycloalkene, allowing for selective modifications at various positions.

One notable transformation involves the bromination of the seven-membered ring, followed by subsequent functionalization. For instance, 6,7-dihydro-9-(4-methoxyphenyl)-5H-benzocycloheptene can be brominated at the 8-position. This intermediate then undergoes a palladium-catalyzed cross-coupling reaction with phenylzinc chloride to introduce a phenyl group at this position. nih.gov This method provides a pathway to highly substituted benzocycloheptene derivatives.

Another significant area of transformation is the selective oxidation of the benzylic positions. The use of bacterial dioxygenases has proven to be an effective method for the stereospecific hydroxylation of this compound. Depending on the specific bacterial strain and the type of dioxygenase expressed (such as naphthalene, biphenyl, or toluene dioxygenase), different oxidation products can be obtained with high enantiomeric excess. For example, some bacterial strains yield monohydroxylated products, while others produce cis-diols at the benzylic positions. nih.govresearchgate.net

Furthermore, the functionalization of the seven-membered ring can be achieved through a one-step trifunctionalization process starting from a related ketone precursor, 1-benzosuberone (B52882). tandfonline.com This process can lead to the formation of a β-bromo-α,β-unsaturated aldehyde fused to the benzocycloheptene framework. tandfonline.com Specifically, 1-benzosuberone can be converted into 9-bromo-6,7-dihydro-5H-benzocycloheptene-8-carboxaldehyde. tandfonline.com This transformation highlights the potential to build complex functionality onto the this compound core.

The carbomagnesiation of related cycloalkyne precursors, followed by reaction with various electrophiles, has also been explored to generate multisubstituted this compound derivatives. This approach allows for the introduction of different substituents at the 8- and 9-positions of the benzocycloheptene system. For instance, the reaction of a cycloheptyne intermediate with phenylmagnesium bromide, followed by quenching with an electrophile, can yield products such as 8-phenyl-6,7-dihydro-5H-benzocycloheptene. rsc.org

The following table summarizes some of the significant transformations of this compound and its derivatives:

| Starting Material | Reagents and Conditions | Product(s) | Research Focus |

| 6,7-dihydro-9-(4-methoxyphenyl)-5H-benzocycloheptene | 1. Bromination; 2. Phenylzinc chloride, Palladium complex catalysis | 6,7-dihydro-8-phenyl-9-(4-methoxyphenyl)-5H-benzocycloheptene | Synthesis of tamoxifen (B1202) analogues |

| This compound | Bacterial strains expressing naphthalene or biphenyl dioxygenase | (-)-(cis)-(1R,2S)-dihydroxybenzocycloheptane | Biocatalytic oxidation |

| This compound | Pseudomonas putida F39/D (expressing toluene dioxygenase) | (+)-(5R)-hydroxybenzocyclohept-1-ene, (+)-(1S,2R)-cis-dihydroxybenzocycloheptane | Stereospecific benzylic monooxygenation and dioxygenation |

| 1-Benzosuberone | PBr3, DMF, CHCl3, reflux | 9-bromo-6,7-dihydro-5H-benzocycloheptene-8-carboxaldehyde | Synthesis of functionalized benzocycloheptenes |

| Cycloheptyne precursor | Phenylmagnesium bromide, then electrophile | 8-phenyl-6,7-dihydro-5H-benzocycloheptene and other substituted derivatives | Carbomagnesiation for multisubstituted cycloalkenes |

Structural Elucidation and Conformational Analysis of 6,7 Dihydro 5h Benzocycloheptene and Its Analogues

Advanced Spectroscopic Characterization Methodologies

The structural elucidation and conformational analysis of 6,7-dihydro-5H-benzocycloheptene and its derivatives are heavily reliant on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecular framework, connectivity of atoms, and the dynamic conformational behavior of the seven-membered ring fused to a benzene (B151609) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the characterization of this compound and its analogues. Both proton (¹H) and carbon-13 (¹³C) NMR provide extensive information regarding the chemical environment of each nucleus, enabling the unambiguous assignment of the molecular structure.

Proton NMR (¹H NMR) is instrumental in defining the structure of this compound and its derivatives. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals offer a wealth of information about the connectivity of protons and their spatial relationships.

In the parent compound, 8-phenyl-6,7-dihydro-5H-benzocycloheptene, the aromatic protons typically appear in the downfield region of the spectrum, while the aliphatic protons of the seven-membered ring resonate at higher fields. rsc.org The analysis of diastereomeric derivatives provides even deeper stereochemical insights. For instance, the ¹H NMR spectra of diastereomers can exhibit distinct sets of signals for each stereoisomer, allowing for their differentiation and the determination of their relative configurations. rsc.org Techniques like ¹H-¹H COSY (Correlation Spectroscopy) are employed to establish proton-proton coupling networks, which is crucial for assigning the signals of the complex aliphatic chain in the cycloheptene (B1346976) ring. rsc.org The integration of the signals in the ¹H NMR spectrum corresponds to the ratio of the protons, further confirming the structural assignments.

Table 1: Representative ¹H NMR Spectral Data for a Derivative of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.62 | d | 1H | Ar-H |

| 7.48 | s | 1H | Ar-H |

| 7.02 | d | 1H | Ar-H |

| 2.90 | t | 2H | CH₂ |

| 2.50 | t | 2H | CH₂ |

| 2.10 | m | 2H | CH₂ |

Note: This table is a generalized representation. Actual chemical shifts and multiplicities can vary depending on the specific derivative and solvent used.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. mdpi.com Each unique carbon atom in this compound and its analogues gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and chemical environment of the carbon atoms. mdpi.com

For example, the sp²-hybridized carbons of the benzene ring and any double bonds within the seven-membered ring resonate at lower field (higher ppm values) compared to the sp³-hybridized carbons of the aliphatic portion. researchgate.net The signals for the aromatic carbons can be further distinguished based on whether they are protonated (CH) or quaternary. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to predict ¹³C NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. researchgate.net

Table 2: Representative ¹³C NMR Spectral Data for a Derivative of this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 171.3 | C | C=O (if present as a derivative) |

| 151.3 | C | Aromatic C |

| 148.5 | C | Aromatic C |

| 137.7 | C | Aromatic C |

| 131.0 | CH | Aromatic CH |

| 129.7 | CH | Aromatic CH |

| 35.0 | CH₂ | Aliphatic CH₂ |

| 32.5 | CH₂ | Aliphatic CH₂ |

| 28.0 | CH₂ | Aliphatic CH₂ |

Note: This table is a generalized representation. Actual chemical shifts can vary depending on the specific derivative and solvent used.

The seven-membered ring of this compound is conformationally flexible. At room temperature, the molecule may undergo rapid conformational interconversions, leading to time-averaged NMR spectra. Low-temperature NMR studies are crucial for "freezing out" these conformations, allowing for the observation of distinct signals for the individual conformers. researchgate.net

By analyzing the changes in the NMR spectra as a function of temperature, researchers can determine the energy barriers for conformational processes such as ring inversion. researchgate.net For some derivatives, the coalescence of signals at specific temperatures provides quantitative data on the activation energy of these dynamic processes. researchgate.net These studies have revealed that the central seven-membered ring can adopt various conformations, such as a boat-like form. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and its analogues. libretexts.org The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Key IR absorptions for the basic this compound skeleton include:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C stretching vibrations: The stretching of the carbon-carbon double bonds in the aromatic ring gives rise to absorptions in the 1600-1450 cm⁻¹ region.

C-H bending vibrations: These appear in the fingerprint region (below 1500 cm⁻¹) and can provide information about the substitution pattern of the benzene ring.

For substituted derivatives, the IR spectrum will show additional characteristic peaks corresponding to the specific functional groups introduced. For example, a carbonyl group (C=O) in a ketone derivative will exhibit a strong absorption band around 1700 cm⁻¹. libretexts.org

Table 3: Typical IR Absorption Frequencies for this compound Derivatives

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3100-3000 | C-H | Aromatic |

| 3000-2850 | C-H | Aliphatic |

| 1600-1450 | C=C | Aromatic Ring |

| ~1700 | C=O | Ketone (derivative) |

| ~3500-3300 | N-H | Amine (derivative) |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). uni.lu The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. beilstein-journals.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scielo.br This technique is particularly useful for analyzing complex mixtures and identifying individual components. nih.govresearchgate.net The sample is first vaporized and passed through a GC column, which separates the components based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and a mass spectrum is generated. The fragmentation pattern observed in the mass spectrum provides structural information that can be used to identify the compound, often by comparison with spectral libraries. scielo.br

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. For this compound and its derivatives, X-ray crystallographic studies have been instrumental in understanding their structural features and the influence of various substituents on their geometry.

Elucidation of Molecular Conformation and Bond Parameters

X-ray diffraction analysis of analogues of this compound reveals detailed insights into their molecular structure. For instance, the crystal structure of (5R,6R)-rel-9-tert-Butyl-trans-5,6-dimethoxy-6,7-dihydro-5H-benzocycloheptene shows that the seven-membered ring adopts a pseudo-boat conformation. researchgate.net In this conformation, both methoxy (B1213986) substituents are situated in equatorial positions. researchgate.net The relative stereochemistry of the two methoxy groups in this compound was confirmed to be trans through single-crystal X-ray analysis. researchgate.net

In another study, the crystal structures of 5,7-dihydro-1,11-dimethyl-6H-dibenzo[a,c]cyclohepten-6-one and its α-methyl derivatives were determined. researchgate.net Molecular mechanics calculations for the parent compound and two of its derivatives showed that the minimum energy conformation corresponds closely to the symmetric structures observed in the crystal. researchgate.net However, for one of the methyl derivatives, an asymmetric conformation, achieved by a 24° rotation at the CO—CH2 bond, matched the solid-state structure. researchgate.net

The crystal structure of a cyclobenzaprine-tetraphenylborate (CBP-TPB) complex, where cyclobenzaprine (B1214914) is a derivative of dibenzo[a,d]cycloheptene, was determined to have a monoclinic crystal system with a space group of C2/c. mdpi.com The unit cell dimensions were found to be a = 41.072 Å, b = 9.9974 Å, and c = 16.8148 Å, with angles α = 90°, β = 93.115°, and γ = 90°. mdpi.com

Detailed bond parameters have been reported for various analogues. For example, in (5R,6R)-rel-9-tert-Butyl-trans-5,6-dimethoxy-6,7-dihydro-5H-benzocycloheptene, specific bond angles such as C13—O2—C2 at 115.05 (10)° and C10—C11—C6 at 119.80 (11)° have been documented. researchgate.net

Table 1: Selected Crystallographic Data for this compound Analogues

| Compound | Crystal System | Space Group | Key Conformational Feature | Reference |

|---|---|---|---|---|

| (5R,6R)-rel-9-tert-Butyl-trans-5,6-dimethoxy-6,7-dihydro-5H-benzocycloheptene | Monoclinic | P2₁/c | Pseudo-boat conformation of the seven-membered ring | researchgate.net |

| 5,7-Dihydro-1,11-dimethyl-6H-dibenzo[a,c]cyclohepten-6-one | --- | --- | Symmetric structure in the crystal | researchgate.net |

| Cyclobenzaprine-tetraphenylborate (CBP-TPB) | Monoclinic | C2/c | Distorted rectangular prism unit cell | mdpi.com |

| Tris(4,5-dehydro-2,3:6,7-dibenzotropone) | --- | --- | Polymorphs with Cₛ and C₂ symmetry | beilstein-journals.org |

Analysis of Steric and Torsional Strain Effects on Molecular Geometry

The conformation of the seven-membered ring in this compound and its analogues is significantly influenced by steric and torsional strains. Molecular mechanics calculations on 5,7-dihydro-1,11-dimethyl-6H-dibenzo[a,c]cyclohepten-6-one and its derivatives indicated that the energy requirements for conformational changes in the seven-membered ring were considerably greater than for cyclohexanone, suggesting a less flexible ring system. researchgate.net

In the case of tris(4,5-dehydro-2,3:6,7-dibenzotropone), two different crystal polymorphs were observed, one with approximate Cₛ symmetry and another with C₂ symmetry. beilstein-journals.org The conformer with C₂ symmetry exhibits a noticeably twisted central benzene ring, with large torsion angles of 19.5°, 21.8°, and 21.5° for C1–C2–C3–C4, C3–C4–C5–C6, and C5–C6–C1–C2, respectively. beilstein-journals.org This twisting is a result of the steric interactions between the fused ring systems. The existence of these two conformers in different polymorphs highlights the flexibility of the polycyclic skeleton, where the dibenzotropone moieties can flap with small energy barriers. beilstein-journals.org

The design of transition state analogue inhibitors of inosine (B1671953) monophosphate cyclohydrolase (IMPCH), which feature a related heterocyclic core, demonstrates how structural modifications can be made to mimic the stereoelectronics of a tetrahedral intermediate. nih.gov The crystal structures of these inhibitors in complex with the enzyme revealed that even a simple heterocyclic inhibitor, without a phosphate (B84403) group, could bind effectively, albeit in a different orientation, by interacting with a helix dipole. nih.gov This highlights how steric and electronic factors dictate binding modes. nih.gov

Intermolecular Interactions and Crystal Packing in the Solid State

The study of a cyclobenzaprine-tetraphenylborate complex utilized Hirshfeld surface analysis to investigate noncovalent interactions that stabilize the molecular structure. mdpi.com Similarly, for 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, the crystal packing is consolidated by three classical N-H···O hydrogen bonds and two non-classical C-H···O hydrogen interactions. najah.edu

The crystallization of tris(4,5-dehydro-2,3:6,7-dibenzotropone) into two different polymorphs from the same solvent underscores the subtle balance of intermolecular forces that can lead to different packing arrangements. beilstein-journals.org The flexibility of the molecular skeleton allows it to adopt different conformations which then pack in ways that maximize stabilizing intermolecular interactions, resulting in either colorless crystals with Cₛ symmetry or yellow crystals with C₂ symmetry. beilstein-journals.org

Theoretical and Computational Studies in 6,7 Dihydro 5h Benzocycloheptene Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the properties of benzocycloheptene (B12447271) systems. These methods allow for the detailed exploration of the potential energy surface and the electronic landscape of these molecules.

The seven-membered ring in 6,7-dihydro-5H-benzocycloheptene is conformationally flexible, capable of adopting several low-energy structures. Computational methods are essential for identifying these stable conformers and the transition states that connect them. The conformational landscape of medium-sized rings (8-11 members) is known to be complex, characterized by low torsional and angular strain but significant steric strain from transannular interactions. nih.gov For the this compound framework, theoretical calculations predict various conformations, including chair, boat, and twist forms.

Low-temperature NMR studies on derivatives of this compound have indicated that the molecule is more rigid than non-cyclic analogues like tamoxifen (B1202) and that the interconversion between enantiomeric conformers is slow on the NMR time scale at -75 °C. nih.gov This experimental finding is consistent with the presence of significant energy barriers between different conformations, a feature that can be quantified through computational analysis.

In a theoretical study on tetramethyl-nitro derivatives of 6,7,8,9-tetrahydro-5H-benzocycloheptene, geometry optimizations were performed using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods with the 6-31G(d) basis set to determine the most stable molecular structures. researchgate.net Such calculations are foundational for understanding the molecule's properties, as the geometry dictates its electronic structure and reactivity. For the parent this compound, similar computational approaches are used to determine key structural parameters.

Table 1: Representative Calculated Conformational Data for Cyclic Systems (Note: This table is illustrative of the types of data obtained from conformational analysis of cyclic molecules; specific values for the unsubstituted this compound are not widely published.)

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |

|---|---|---|---|

| Chair | B3LYP/6-31G(d) | 0.00 | Value 1, Value 2 |

| Twist-Chair | B3LYP/6-31G(d) | Value | Value 3, Value 4 |

The electronic structure of a molecule, particularly the distribution and energies of its frontier molecular orbitals (HOMO and LUMO), is a key determinant of its chemical reactivity. nih.gov Quantum chemical calculations provide detailed information about these electronic properties. For instance, DFT calculations on derivatives of this compound have been used to compute global reactivity indices and Parr functions to identify the active regions of the molecules for chemical reactions. researchgate.net

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov These calculations can predict the most likely sites for electrophilic or nucleophilic attack. For example, in the study of tetramethyl-nitro-tetrahydro-5H-benzocycloheptene, the calculated HOMO and LUMO distributions were used to rationalize the regiospecificity of nitration reactions. researchgate.net Similar analyses for the parent this compound can guide its functionalization.

Table 2: Illustrative Electronic Properties from DFT Calculations (Note: This table demonstrates the type of data generated from electronic structure calculations for organic molecules.)

| Molecule/Derivative | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Substituted Benzocycloheptene | DFT/B3LYP/6-311++G(d,p) | -6.2 | -2.1 | 4.1 |

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm molecular structures. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of this approach. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable technique for predicting NMR spectra.

A study on 2,5,9,9-tetramethyl-1,3-dinitro-6,7,8,9-tetrahydro-5H-benzocycloheptene demonstrated the utility of this method. researchgate.net The researchers calculated the ¹³C NMR chemical shifts using both HF and DFT (B3LYP/6-31G(d)) methods and found a good correlation between the theoretical and experimental values. This agreement validates the computed geometry and provides a confident assignment of the experimental signals. Such calculations are invaluable for distinguishing between different isomers or conformers, which may have very similar but distinct NMR spectra. For instance, the diastereomers of allocolchicinoids, which feature a benzocycloheptene core, were distinguished using detailed 1H NMR analysis, where computational modeling of dihedral angles helped in assigning the pseudoaxial or pseudoequatorial positions of substituents. nih.gov

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Substituted Tetrahydro-5H-benzocycloheptene Derivative (Data adapted from a study on a related system to illustrate the methodology)

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (DFT/B3LYP) (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 | 135.2 | 136.1 | +0.9 |

| C2 | 128.9 | 129.5 | +0.6 |

| C3 | 145.8 | 146.3 | +0.5 |

| C4a | 140.1 | 140.9 | +0.8 |

Mechanistic Computational Investigations

Beyond static molecular properties, computational chemistry provides dynamic insights into how chemical reactions occur. By mapping the potential energy surface that connects reactants to products, researchers can elucidate reaction mechanisms, identify key intermediates and transition states, and understand the factors that control reaction rates and selectivity.

For any chemical transformation, the reaction mechanism describes the sequence of elementary steps involved. Computational methods can trace the path of a reaction, known as the intrinsic reaction coordinate (IRC), from a transition state down to the reactants and products, confirming that the located transition state indeed connects the intended species.

While detailed mechanistic studies specifically on this compound are not extensively documented in publicly available literature, the principles are well-established. For example, in the oxidation of related cycloalkenes, DFT calculations have been employed to distinguish between different potential pathways, such as those leading to epoxides versus ketones. researchgate.net For reactions involving this compound, such as its oxidation or electrophilic addition, computational modeling could be used to:

Identify the structure of key intermediates, such as carbocations or radicals.

Determine the geometry of the transition state for each elementary step.

Analyze the bonding changes that occur along the reaction coordinate.

For instance, in the fluoroalkoxylation of 9-phenyl-6,7-dihydro-5H-benzocycloheptene, the stereochemical outcome was found to be highly dependent on the alcohol used as a nucleophile. nih.gov This suggests a subtle interplay of steric and electronic effects in the transition state, which could be effectively modeled using computational methods to explain the observed diastereoselectivity.

The transition state represents the highest energy point along a reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy or energy barrier. escholarship.org This barrier is a critical factor determining the rate of a chemical reaction. Computational chemistry provides a means to calculate these energy barriers, offering quantitative insights into reaction kinetics.

For example, the racemization of chiral atropisomers of allocolchicinoids, which contain the benzocycloheptene framework, was studied, and it was noted that the diastereomers only interconvert when heated above 150 °C, indicating a high activation barrier to rotation around the biaryl bond. nih.gov Computational calculations of this rotational barrier could provide a quantitative match for the experimental observation. Similarly, the activation energy for the racemization of optically active tricarbonyl(tropone)iron complexes, which are related seven-membered ring systems, has been determined computationally. researchgate.net

For reactions of this compound, calculating the energy barriers for different possible pathways can explain why one product is formed over another. This is particularly important in understanding regioselectivity and stereoselectivity. A proposed reaction mechanism for a transformation involving a benzocycloheptene derivative was noted to have a transition state with "nearly no barrier," a claim that can be substantiated through precise computational determination of the activation energy. nih.gov

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| Tamoxifen |

| Allocolchicinoids |

| Tricarbonyl(tropone)iron |

| 3,5,5,9-tetramethyl-2-nitro-6,7,8,9-tetrahydro-5H-benzocycloheptene |

| 2,5,9,9-tetramethyl-1,3-dinitro-6,7,8,9-tetrahydro-5H-benzocycloheptene |

Molecular Modeling and Dynamics in Benzocycloheptene Systems

Molecular modeling and dynamics simulations are indispensable tools for elucidating the three-dimensional structures, conformational landscapes, and dynamic behaviors of benzocycloheptene systems. These computational techniques provide insights at an atomistic level, complementing experimental data from methods like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. By simulating molecular behavior, researchers can predict stable conformations, understand reaction mechanisms, and rationalize structure-activity relationships, which is particularly crucial for derivatives with biological relevance. nih.govnih.gov

The flexible seven-membered ring of the benzocycloheptene core allows for a variety of conformations, and computational methods are pivotal in identifying the most energetically favorable ones. Theoretical studies on substituted benzocycloheptenylamines, for instance, have employed a range of computational methods to define preferred conformations. nih.gov Techniques such as Molecular Mechanics (MMP2), Austin Model 1 (AM1), and Modified Neglect of Diatomic Overlap (MNDO) have been used to explore the conformational space of these molecules. nih.gov

| Computational Method | Key Finding on Preferred Conformation | Agreement with Experiment (NMR) |

|---|---|---|

| MMP2 | Prefers chair conformations with a pseudoequatorial C6 substituent. | Yes |

| AM1 | Prefers chair conformations with a pseudoequatorial C6 substituent. | Yes |

| MNDO | Deviated significantly from other methods. | No |

Density Functional Theory (DFT) represents a more advanced quantum mechanical approach used to investigate the electronic structure and geometry of benzocycloheptene derivatives. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), can accurately predict optimized molecular geometries and other properties. researchgate.net A key application of DFT in this context is the calculation of NMR chemical shifts. By comparing the theoretically calculated chemical shifts with experimental values, researchers can validate the accuracy of the computed structure. researchgate.net For instance, studies on tetramethyl-dinitro-tetrahydro-5H-benzocycloheptene have shown a good correlation between the 13C NMR chemical shifts calculated via DFT and those observed experimentally, thereby confirming the structural assignment. researchgate.net

| Carbon Atom/Group | Experimental 13C NMR (ppm) | Calculated 13C NMR (ppm) (DFT/B3LYP/6-31G(d)) |

|---|---|---|

| CH3 | 14.34 | 15.2 |

| CH3 | 20.4 | 21.1 |

| CH3 | 22.9 | 23.5 |

| CH2 | 30.34 | 31.0 |

| CH | 31.63 | 32.4 |

| C(CH3)2 | 34.48 | 35.1 |

| CH2 | 35.49 | 36.2 |

| CH2 | 42.51 | 43.3 |

| CH | 44.61 | 45.4 |

| Ar-C | 122.43 | 123.1 |

| Ar-C | 123.62 | 124.3 |

| Ar-C | 132.0 | 132.8 |

| Ar-C | 143.22 | 144.0 |

| Ar-C | 146.38 | 147.1 |

| Ar-C | 149.0 | 149.8 |

Beyond static modeling, molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of benzocycloheptene systems. mdpi.comnih.gov MD simulations calculate the trajectory of atoms and molecules over time based on a given force field, providing a view of conformational changes, molecular flexibility, and interactions with the environment. mdpi.com While specific MD studies on this compound are not extensively documented in literature, the techniques are broadly applicable. For example, MD can be used to explore the conformational interconversion between different chair and boat forms of the seven-membered ring, a phenomenon hinted at by low-temperature NMR studies of some derivatives which suggest a higher rigidity compared to analogous structures. nih.gov Advanced techniques like steered molecular dynamics (SMD) could be used to simulate the process of a benzocycloheptene-based ligand binding to or unbinding from a receptor, allowing for the calculation of binding free energies. mdpi.com These computational approaches are powerful for understanding how benzannulation—the fusion of a benzene (B151609) ring—impacts the molecular dynamics and reactivity of cyclic systems. nih.gov

Applications of 6,7 Dihydro 5h Benzocycloheptene As a Versatile Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The utility of 6,7-dihydro-5H-benzocycloheptene as a starting material is well-documented in the synthesis of intricate organic structures. Its chemical scaffold can be strategically modified to introduce various functional groups and to build additional rings, leading to the formation of polycyclic and heterocyclic systems.

Formation of Benzocycloheptenones and Related Oxygen Heterocycles

One of the fundamental transformations of this compound involves its oxidation to produce benzocycloheptenones. For instance, oxidation with selenium dioxide has been reported to yield ketones, which are themselves important intermediates. rsc.org These ketones, such as 5H-benzocyclohepten-5-one, 6,7,8,9-tetrahydro-6-methyl-, can be synthesized from related benzosuberones. chemicalbook.com

Furthermore, the benzocycloheptene (B12447271) framework is integral to the synthesis of various oxygen-containing heterocycles. While direct conversion of this compound to these heterocycles is less common, its derivatives are crucial. For example, arynes generated from related structures can undergo insertion into C=O bonds to form coumarins, chromenes, and xanthenes. nih.gov The synthesis of dihydrobenzofurans and benzofurans can also be achieved through trapping of intermediate quinone methides. nih.gov These synthetic strategies highlight the potential of the benzocycloheptene core in accessing a diverse range of oxygen-containing heterocyclic compounds. nih.govresearchgate.netvdoc.pubrsc.org

Synthesis of Tricyclic and Polycyclic Compounds

The rigid yet adaptable structure of this compound makes it an excellent starting point for the construction of tricyclic and polycyclic frameworks. nih.gov Dearomative cycloadditions of benzene (B151609) rings, which can be considered a synthon for cyclohexane (B81311), are a powerful strategy for building three-dimensional polycyclic skeletons. nih.gov For instance, derivatives of this compound can be utilized in intramolecular cyclization reactions to form complex polycycles. rsc.org A notable example is the cyclization of 8-phenyl-6,7-dihydro-5H-benzocycloheptene-9-carboxylic acid to produce 6,7-dihydrodibenzo[a,e]azulen-12(5H)-one. rsc.org These methods are crucial for accessing core structures found in various natural products. nih.gov

| Starting Material | Reagents and Conditions | Product | Yield |

| 8-phenyl-6,7-dihydro-5H-benzocycloheptene-9-carboxylic acid | Polyphosphoric acid (PPA), xylene, 110 °C, 10 h | 6,7-dihydrodibenzo[a,e]azulen-12(5H)-one | 59% |

Construction of Nitrogen-Containing Heterocyclic Systems (e.g., Benzocycloheptapyridines, Piperazine Derivatives)

The incorporation of nitrogen atoms into the benzocycloheptene scaffold leads to the formation of valuable heterocyclic systems. A novel and efficient method for synthesizing substituted 6,7-dihydro-5H-benzo chemicalbook.comrsc.orgcyclohepta[1,2-b]pyridines has been developed using a high-pressure Q-tube reactor. nih.gov This method involves the ammonium (B1175870) acetate-mediated cyclocondensation of 3-oxo-2-arylhydrazonopropanals with benzosuberone, a derivative of this compound. nih.gov Some of these synthesized compounds have shown promising cytotoxic activities against cancer cell lines. nih.gov

Furthermore, this compound derivatives are key in the synthesis of pharmacologically relevant piperazine-containing molecules. rsc.orglew.romdpi.com For example, 6,7-dihydro-8-phenyl-9-[4-[2-(dimethylamino)ethoxy]phenyl]-5H-benzocycloheptene, a nonisomerizable analog of tamoxifen (B1202), has been synthesized and shown to have a binding affinity for estrogen receptors comparable to tamoxifen. nih.gov The synthesis of various other 7-amino-6,7-dihydro-(5h)-benzocycloheptenes has also been reported. google.com These compounds often serve as scaffolds for the development of new therapeutic agents. nih.gov

| Precursor | Reaction Type | Resulting Heterocycle |

| Benzosuberone | Ammonium acetate-mediated cyclocondensation | 6,7-Dihydro-5H-benzo chemicalbook.comrsc.orgcyclohepta[1,2-b]pyridines |

| 6,7-dihydro-9-(4-methoxyphenyl)-5H-benzocycloheptene | Bromination and palladium-catalyzed displacement | 6,7-dihydro-8-phenyl-9-[4-[2-(dimethylamino)ethoxy]phenyl]-5H-benzocycloheptene |

Role in the Development of Advanced Materials

Beyond its use in synthesizing discrete molecules, this compound and its derivatives are finding applications in materials science, where their unique properties can be harnessed to create novel polymers and functional materials.

Incorporation into Polymer Architectures and Materials Science Research

The benzocycloheptene unit can be incorporated into polymer backbones to influence their physical and chemical properties. Research has shown that 6,7-dihydro-5H-benzo chemicalbook.comannulene (another name for this compound) can convert photochemical energy into ring strain. acs.org This property enables rapid cycloaddition reactions, which can be utilized in polymer modification and cross-linking under visible light irradiation. acs.org This light-triggered reactivity offers spatial and temporal control over the material's properties, a desirable feature in the development of "smart" materials and for applications in bioconjugation. acs.org

Functionalization for Specific Material Properties and Functionalities

The functionalization of the this compound core is a key strategy for tailoring material properties. By introducing specific functional groups onto the aromatic or the seven-membered ring, researchers can control properties such as solubility, thermal stability, and electronic characteristics. For instance, the synthesis of 6,7-dihydro- nih.govacs.orgdioxino[2,3-d]pyrimidines from related precursors demonstrates how the core structure can be modified to create complex, functional molecules. researchgate.neteurekaselect.com These functionalized derivatives can then be used as monomers or additives in the creation of materials with specific functionalities, such as selective estrogen receptor degraders for cancer treatment. nih.gov The ability to systematically modify the this compound scaffold opens up possibilities for designing materials with precisely controlled properties for a wide range of applications.

Synthesis of Scaffolds for Chemical Biology and Related Research

The benzocycloheptene core is a structurally significant motif found in a multitude of natural products and medicinal compounds. tandfonline.com Its inherent conformational properties make it an attractive starting point for the synthesis of novel molecular frameworks with potential applications in chemical biology and drug discovery.

Building Blocks for Conformationally Rigid Analogues

The semi-rigid structure of this compound is instrumental in the design of conformationally rigid analogues of biologically active molecules. By incorporating this scaffold, chemists can lock a molecule into a specific three-dimensional shape, which can lead to enhanced binding affinity and selectivity for biological targets.

For instance, a nonisomerizable analogue of tamoxifen, a well-known antiestrogen, was synthesized incorporating a this compound core. nih.gov Low-temperature NMR studies revealed that this analogue is more rigid than tamoxifen itself, with the interconversion between its enantiomeric conformers being slow on the NMR time scale at -75°C. nih.gov This increased rigidity is a direct consequence of the fused seven-membered ring system. X-ray crystallographic analysis of a methoxy (B1213986) derivative of this analogue further highlighted the structural influence of the benzocycloheptene moiety, showing a significant twist of the fused aromatic ring out of the plane of the double bond. nih.gov This enforced conformation is crucial for its interaction with the estrogen receptor.

The development of novel synthetic methodologies continues to expand the accessibility of functionalized benzocycloheptene derivatives, providing a toolkit for creating a diverse array of conformationally restricted compounds. tandfonline.com

Intermediate in the Synthesis of Natural Product Analogues

The this compound framework serves as a key intermediate in the total synthesis of various natural product analogues. Its structural resemblance to portions of complex natural products makes it an ideal starting material or key building block.

Recent synthetic efforts have focused on natural products containing the benzocycloheptane motif, highlighting the challenges and innovative strategies for their construction. researchgate.net The hamigeran family of diterpenoids, which possess a distinctive 6-7-5 tricyclic carbon skeleton, are a prime example. nih.gov The synthesis of these natural products often involves the construction of the central seven-membered ring, for which this compound derivatives can be crucial precursors. nih.gov

Furthermore, methods have been developed for the synthesis of multisubstituted cycloalkenes, including derivatives of 8-phenyl-6,7-dihydro-5H-benzocycloheptene, through processes like carbomagnesiation of strained cycloalkynes. rsc.org These substituted benzocycloheptenes are valuable for creating analogues of natural products with modified properties.

Design of Chemical Probes and Tools for Research Applications

The unique structural and chemical properties of this compound make it a valuable scaffold for the design of chemical probes and tools used to investigate biological processes. These tools can be designed to interact with specific enzymes or receptors, often incorporating reporter groups for detection.

The development of quinone methide (QM) based self-immobilizing probes for in situ imaging of enzymes is an area where such scaffolds are relevant. researchgate.net While not directly mentioning this compound, the principles of designing rigid scaffolds to control reactivity and localization are applicable. The benzocycloheptene framework can provide the necessary rigidity and a platform for attaching photoreactive groups or other functionalities required for chemical probes. unimi.it For example, the synthesis of photoreactive chemical probes for investigating target engagement in parasites like Plasmodium demonstrates the modular approach to probe design, where a core scaffold is functionalized with photoaffinity groups and handles for downstream analysis. unimi.it

Biocatalytic Production of Chiral Intermediates

The use of enzymes and microorganisms to perform chemical transformations offers a green and highly selective alternative to traditional chemical methods. The biocatalytic production of chiral intermediates from this compound has been explored, yielding valuable enantiomerically pure compounds for asymmetric synthesis.

Enzyme-Catalyzed Production of Homochiral Monols and Diols

Bacterial dioxygenase enzymes have been effectively utilized to oxidize this compound, leading to the production of homochiral monols and cis-diols. nih.govnih.gov These chiral products are valuable building blocks for the synthesis of more complex molecules.